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Compound of Interest

Compound Name: Nickel-cobalt hydroxide

Cat. No.: B8459792

Technical Support Center: Urea Oxidation on
Nickel-Cobalt Hydroxide Electrodes

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) for reducing
the overpotential of urea oxidation on nickel-cobalt (Ni-Co) hydroxide electrodes.

Frequently Asked Questions (FAQSs)

Q1: What is the role of cobalt in nickel-cobalt hydroxide electrodes for urea oxidation?

Al: Cobalt plays a crucial role in enhancing the electrocatalytic activity of nickel hydroxide for
the urea oxidation reaction (UOR). The incorporation of cobalt can lead to several beneficial
effects:

e Reduced Overpotential: Cobalt doping can lower the energy barrier for the oxidation of
Ni(OH)z to NiOOH, which is the active species for urea oxidation. This results in a lower
overpotential required to drive the reaction.

o Enhanced Electronic Conductivity: The presence of cobalt can improve the overall electronic
conductivity of the catalyst, facilitating faster electron transfer during the electrochemical
reaction.[1]
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o Synergistic Effects: Nickel and cobalt can exhibit a synergistic effect, where the combination
of the two metals results in a higher catalytic activity than either metal alone.[2] This synergy
can promote the formation of more active Ni3* sites.

o Suppression of the Oxygen Evolution Reaction (OER): Cobalt can help suppress the
competing oxygen evolution reaction, which is a common side reaction in urea electrolysis
that reduces the overall efficiency.[1]

Q2: Why am | observing a high overpotential for urea oxidation?

A2: A high overpotential for urea oxidation on your Ni-Co hydroxide electrode can be attributed
to several factors:

o Suboptimal Ni:Co Ratio: The ratio of nickel to cobalt in the hydroxide material significantly
impacts its catalytic activity. An incorrect ratio can lead to fewer active sites or lower intrinsic
activity. For instance, some studies suggest that a specific amount of cobalt doping optimizes
performance, while an excess can be detrimental.[3]

« Inefficient Catalyst Morphology: The nanostructure of the catalyst plays a critical role. A low
surface area or lack of porous structures can limit the accessibility of active sites to urea
molecules and hinder mass transport, leading to higher overpotentials.

e Poor Electrical Contact: Inadequate contact between the catalyst material and the current
collector can increase the overall resistance of the electrode, contributing to a higher
measured overpotential.

o Catalyst Deactivation: The active NiOOH species can be reduced to the less active Ni(OH)2
during the reaction, leading to a decrease in performance over time.[4]

Q3: My current density for urea oxidation is lower than expected. What are the possible
causes?

A3: Low current density is a common issue that can stem from several sources:

« Insufficient Active Sites: The number of available active sites (Ni®*) on the electrode surface
may be limited. This can be due to the catalyst's composition, crystal structure, or
morphology.
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e Mass Transport Limitations: At higher potentials, the reaction rate can become limited by the
diffusion of urea molecules from the bulk solution to the electrode surface. Insufficient stirring
or a low concentration of urea can lead to lower current densities.

o Competing Reactions: The oxygen evolution reaction (OER) can compete with the urea
oxidation reaction, consuming some of the applied current and reducing the faradaic
efficiency for urea oxidation.

o Electrolyte Concentration: The concentration of both urea and the alkaline electrolyte (e.g.,
KOH) can affect the reaction kinetics. Suboptimal concentrations can lead to reduced
performance.

Q4: How can | improve the stability of my nickel-cobalt hydroxide electrode?

A4: Enhancing the long-term stability of your electrode is crucial for practical applications. Here
are some strategies:

e Optimizing Catalyst Composition: Fine-tuning the Ni:Co ratio can not only improve activity
but also enhance structural stability.

o Nanostructuring and Morphology Control: Fabricating robust nanostructures, such as
nanosheets or nanowires grown directly on a conductive substrate (e.g., nickel foam), can
improve adhesion and prevent delamination of the catalyst layer.

o Use of a Support Material: Dispersing the Ni-Co hydroxide on a high-surface-area and
conductive support material, like carbon cloth or graphene, can improve stability and prevent
agglomeration of the catalyst particles.[1]

e Operating Conditions: Operating at a potential where the UOR is favored over the OER can
help to minimize catalyst degradation.

Troubleshooting Guide
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Problem

Possible Causes

Recommended Solutions

High Overpotential

1. Suboptimal Ni:Co ratio. 2.
Low catalyst loading or non-
uniform coating. 3. Poor
contact with the current
collector. 4. Inactive catalyst

surface.

1. Synthesize catalysts with
varying Ni:Co ratios to find the
optimal composition. 2. Ensure
a uniform and adequate
loading of the catalyst on the
substrate. 3. Check the
connection between the
electrode and the
electrochemical setup.
Consider annealing the
electrode to improve contact.
4. Activate the electrode by
cycling the potential in the
electrolyte before the

measurement.

Low Current Density

1. Insufficient concentration of
urea or electrolyte. 2. Mass
transport limitations. 3. Low
number of active sites. 4.
Competing Oxygen Evolution
Reaction (OER).

1. Optimize the concentrations
of urea and KOH in the
electrolyte. 2. Increase the
stirring rate of the electrolyte or
use a rotating disk electrode
(RDE) setup. 3. Modify the
catalyst synthesis to increase
the surface area and expose
more active sites. 4.
Incorporate dopants or modify
the catalyst structure to

suppress the OER.

Poor Reproducibility

1. Inconsistent catalyst
synthesis. 2. Variations in
electrode preparation. 3.
Changes in experimental
conditions (e.g., temperature,

electrolyte purity).

1. Standardize the synthesis
protocol, carefully controlling
parameters like temperature,
time, and precursor
concentrations. 2. Develop a
consistent procedure for
electrode fabrication, including

catalyst loading and binder
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concentration. 3. Maintain
consistent experimental
conditions for all
measurements. Use high-

purity water and reagents.

Electrode Instability /

Deactivation

1. Catalyst dissolution or
delamination. 2. Reduction of
active NiOOH species. 3.
Poisoning of the catalyst
surface by reaction

intermediates.

1. Improve the adhesion of the
catalyst to the substrate, for
example, by growing it directly
on the support. 2. Operate at
an optimized potential to
maintain the Ni3* state. 3.
Periodically refresh the
electrolyte to remove any
accumulated poisoning

species.

Quantitative Data Summary

The following table summarizes the electrochemical performance of various nickel-cobalt-
based catalysts for the urea oxidation reaction from the literature. This data can be used for
comparison and to guide the selection of catalyst compositions.
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Catalyst

Potential at 10

. Substrate Electrolyte mA/cm? (V vs. Reference
Composition
RHE)
~0.28 V (vs.
_ N 1 MKOH +0.33
Nio.75C00.25S Not Specified Hg/HgO) onset [3]
M Urea ,
potential
Lower onset
_ N 1 M KOH +0.33 _
Nio.50C00.50S Not Specified potential than [3]
M Urea _
Nio.75C00.25S
5%Co—Ni(OH)2 Ni Foam Not Specified 1.357V [3]
NiCo BMHs Not Specified Not Specified 1.33V [2]
Ni(OH)2/CuCo/Ni N 1 M KOH +0.33
Not Specified 1.333 £ 0.006 V [5]
(OH)2 M Urea

Note: The reported potentials may be referenced to different electrodes (e.g., RHE, Ag/AgCl,

SCE, Hg/HgO). Direct comparison should be made with caution after appropriate conversion.

Experimental Protocols

Synthesis of Nickel-Cobalt Hydroxide on Nickel Foam
(Hydrothermal Method)

This protocol describes a general procedure for the in-situ growth of Ni-Co hydroxide

nanosheets on nickel foam.

Materials:

Nickel foam (NF)

Urea (CO(NH2)2)

Nickel(ll) nitrate hexahydrate (Ni(NO3)2:-6H20)

Cobalt(I) nitrate hexahydrate (Co(NO3)2:6H20)
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Ammonium fluoride (NHaF)

Deionized (DI) water

Ethanol

Hydrochloric acid (HCI)

Procedure:

e Substrate Pre-treatment:

[¢]

Cut the nickel foam into desired dimensions (e.g., 1x2 cm).

[¢]

Clean the NF by sonicating in 3M HCI for 15 minutes to remove the surface oxide layer.

[e]

Rinse thoroughly with DI water and ethanol.

o

Dry the cleaned NF in an oven.

e Precursor Solution Preparation:

o Prepare a mixed salt solution by dissolving Ni(NO3)2:6H20, Co(NOs)2-6H20, urea, and
NHa4F in DI water. The molar ratios of Ni:Co should be varied to find the optimal
composition.

» Hydrothermal Synthesis:

o Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.

o Pour the precursor solution into the autoclave.

o Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a
designated time (e.g., 6-12 hours).

¢ Post-Synthesis Treatment:

o Allow the autoclave to cool down to room temperature naturally.
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o Remove the nickel foam, now coated with the Ni-Co hydroxide.
o Rinse the electrode with DI water and ethanol to remove any residual reactants.

o Dry the electrode in an oven at a moderate temperature (e.g., 60-80 °C).

Electrochemical Characterization of Urea Oxidation
Activity

This protocol outlines the standard three-electrode setup for evaluating the performance of the
prepared Ni-Co hydroxide electrodes.

Equipment and Materials:

» Potentiostat/Galvanostat

e Three-electrode electrochemical cell

» Working electrode: The prepared Ni-Co hydroxide electrode
e Counter electrode: Platinum wire or graphite rod

o Reference electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury-Mercury
Oxide (Hg/HgO)

o Electrolyte: A solution of KOH (e.g., 1.0 M) containing a specific concentration of urea (e.qg.,
0.33 M or 0.5 M).

Procedure:

» Electrolyte Preparation: Prepare the electrolyte solution with the desired concentrations of
KOH and urea in high-purity DI water.

o Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference
electrodes immersed in the electrolyte.

» Electrode Activation: Before recording any measurements, perform cyclic voltammetry (CV)
scans for a number of cycles (e.g., 20-50 cycles) in the potential window of interest to
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activate the electrode surface.

e Cyclic Voltammetry (CV):

o Record CVs in the electrolyte with and without urea at a specific scan rate (e.g., 10-100
mV/s).

o The increase in the anodic peak current in the presence of urea indicates the catalytic
activity towards urea oxidation.

e Linear Sweep Voltammetry (LSV):

o Record LSV curves at a slow scan rate (e.g., 1-5 mV/s) to determine the onset potential
and the potential required to achieve a certain current density (e.g., 10 mA/cm?).

e Chronoamperometry (CA):

o Apply a constant potential and record the current as a function of time to evaluate the
long-term stability of the electrode.

o Electrochemical Impedance Spectroscopy (EIS):

o Perform EIS measurements at different potentials to investigate the charge transfer
resistance and reaction kinetics.

Visualizations

Electrochemical Characterization

Three-Electrode Cell Electrode Activation Chronoamperometry (CA) & -
ey }—»[ e CV/LSVMeasummem}—>[ A : Data Analysis

Substrate Pre-treatment
(e.g., Ni Foam Cleaning)

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and electrochemical characterization.
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Caption: Troubleshooting flowchart for common urea oxidation issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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